4-(2-Fluorophenyl)-2-azetidinone
Description
4-(2-Fluorophenyl)-2-azetidinone is a β-lactam derivative featuring a four-membered azetidinone ring substituted with a 2-fluorophenyl group at the C-4 position. This compound is of significant interest in medicinal chemistry due to the β-lactam scaffold's prevalence in antibiotics and other bioactive molecules.
Properties
IUPAC Name |
4-(2-fluorophenyl)azetidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c10-7-4-2-1-3-6(7)8-5-9(12)11-8/h1-4,8H,5H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCFCQCWVHEEFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC1=O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues of 2-Azetidinones
Table 1: Structural Comparison of Key Azetidinone Derivatives
Key Observations:
- Fluorine Substitution : The 2-fluorophenyl group in the target compound contrasts with Ezetimibe’s 4-fluorophenyl substituents, which are critical for its cholesterol absorption inhibition .
- Functional Group Tolerance: notes that substituents on the phenyl ring (e.g., methoxy, fluorine) are permissible in 2-azetidinones, but stereochemistry at C-4 is crucial for activity .
Physicochemical and Stability Comparisons
Table 2: Physicochemical Properties
Stability Considerations:
- The fluorine atom in this compound may improve metabolic stability compared to non-fluorinated analogs.
Activity Insights:
- Antibacterial Potential: The β-lactam ring in this compound may target penicillin-binding proteins, similar to other azetidinones .
- Metal Coordination : Derivatives with thiol or carboxyl groups () form stable complexes with metals like Cu²⁺ and Zn²⁺, enabling applications in catalysis or redox biology .
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